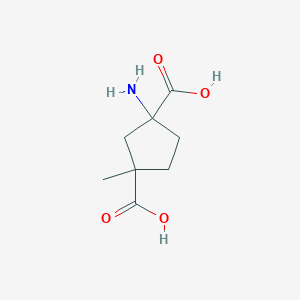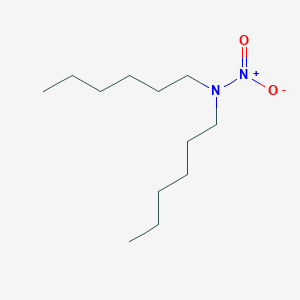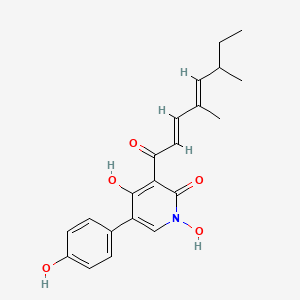
N-Cyclopropyl-N'-hydroxyguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-N’-hydroxyguanidine is a chemical compound with the molecular formula C4H9N3O. It is known for its selective substrate properties for nitric oxide synthase I (nNOS), which is crucial in the formation of nitric oxide (NO). This compound is often used in scientific research due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-hydroxyguanidine typically involves the reaction of cyclopropylamine with hydroxylamine. The process requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for N-Cyclopropyl-N’-hydroxyguanidine are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .
Applications De Recherche Scientifique
N-Cyclopropyl-N’-hydroxyguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in nitric oxide formation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyguanidine: A compound with similar properties but lacks the cyclopropyl group.
N-(Chlorophenyl)-N’-hydroxyguanidine: A compound with a chlorophenyl group instead of a cyclopropyl group
Uniqueness
N-Cyclopropyl-N’-hydroxyguanidine is unique due to its selective substrate properties for nNOS, which distinguishes it from other similar compounds. Its ability to selectively form nitric oxide with nNOS makes it valuable in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C4H9N3O |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-cyclopropyl-1-hydroxyguanidine |
InChI |
InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7) |
Clé InChI |
IJMQWMFWLFIPIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=C(N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)


![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)



![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
